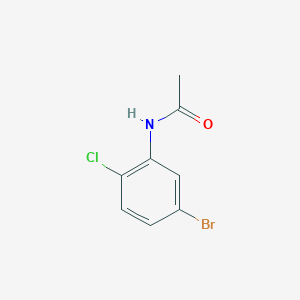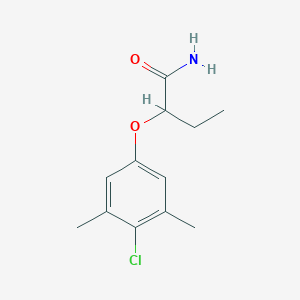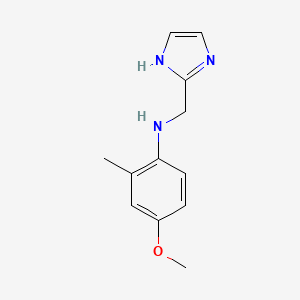
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline, also known as IMMA, is a chemical compound that has gained significant attention in the field of scientific research. IMMA is a heterocyclic organic compound that contains an imidazole ring and an aniline group. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline is not fully understood. However, it has been suggested that N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline may inhibit the growth of bacteria by disrupting their cell membranes. It has also been proposed that N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline may interact with metal ions in biological samples, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has been shown to have antimicrobial activity against various bacteria, indicating its potential use as an antibacterial agent. It has also been shown to have potential as a fluorescent probe for the detection of metal ions in biological samples. However, further studies are required to determine the full biochemical and physiological effects of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields with high purity. It is also stable under normal laboratory conditions. However, N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline. One potential direction is the further investigation of its antimicrobial activity against other bacteria and fungi. Another direction is the development of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline-based fluorescent probes for the detection of metal ions in biological samples. Additionally, the potential use of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline as an anticancer agent should be explored. Further studies are also required to fully understand the mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline and its potential applications in the field of medicine and biochemistry.
Méthodes De Synthèse
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline can be synthesized using different methods, including the reaction of 2-methylaniline with formaldehyde and formic acid, followed by the addition of imidazole. Another method involves the reaction of 2-methylaniline with formaldehyde and paraformaldehyde, followed by the addition of imidazole. These methods have been optimized to obtain high yields of N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline with high purity.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has been studied for its potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methoxy-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(16-2)3-4-11(9)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGKNJPCLQAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
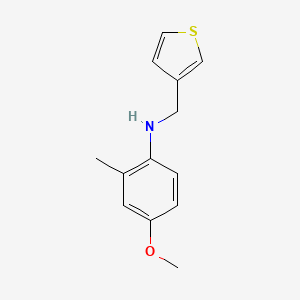
![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)

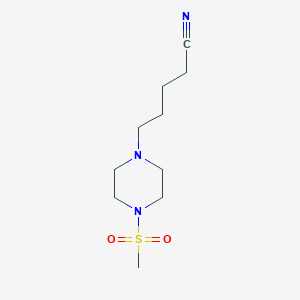
![2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B7568404.png)
![4-[[2-(Trifluoromethyl)phenyl]methylcarbamoylamino]butanoic acid](/img/structure/B7568408.png)
![N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B7568416.png)
